Theophylline, 8-propylthio-2-thio-

Description

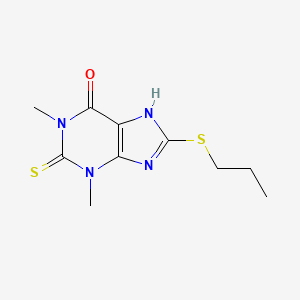

Theophylline, 8-propylthio-2-thio-, is a chemically modified derivative of theophylline, a methylxanthine with well-documented bronchodilatory and anti-inflammatory properties. The parent compound, theophylline (1,3-dimethylxanthine), is widely used in treating respiratory disorders such as asthma and COPD. The 8-propylthio-2-thio- derivative introduces sulfur-containing substituents at the 8- and 2-positions of the xanthine core. These modifications are hypothesized to alter electronic properties, lipophilicity, and pharmacological activity compared to the parent molecule.

Properties

CAS No. |

4791-36-0 |

|---|---|

Molecular Formula |

C10H14N4OS2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12) |

InChI Key |

CSHMGSIYEGLDTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-propylthio-2-thio- typically involves the introduction of propylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with propylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of Theophylline, 8-propylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-propylthio-2-thio- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio groups to thiols.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

Theophylline, 8-propylthio-2-thio- has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.

Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

Medicine: Research focuses on its potential as a bronchodilator and anti-inflammatory agent, similar to theophylline but with enhanced properties.

Industry: It is explored for use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis

Mechanism of Action

Theophylline, 8-propylthio-2-thio- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, further contributing to its bronchodilator and central nervous system stimulant activities .

Comparison with Similar Compounds

Structural and Electronic Properties

The introduction of sulfur atoms and alkylthio groups significantly impacts molecular properties. Below is a comparative analysis with key analogs:

Key Findings :

- Electronic Effects: Thio-substitutions reduce the HOMO-LUMO gap compared to theophylline, increasing chemical reactivity and polarizability. This may enhance nonlinear optical (NLO) properties, making it suitable for photonic applications .

Pharmacological and Therapeutic Potential

- Theophylline: Acts via phosphodiesterase inhibition and adenosine receptor antagonism.

- Theophylline, 8-propylthio-2-thio-: The thio groups may reduce CYP450 metabolism, prolonging half-life. Predicted adenosine A₁/A₂ receptor affinity could enhance anti-inflammatory effects .

- Etophylline : The 7-hydroxyethyl group improves water solubility but may reduce CNS penetration compared to thio derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.